molecular formula C12H10O8S3 B1583490 Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) CAS No. 39616-93-8

Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)

Cat. No. B1583490
CAS RN: 39616-93-8
M. Wt: 378.4 g/mol
InChI Key: FEOSEXDRZIIBNX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, also known as phenylsulfonic acid or besylic acid, is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts .


Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .


Molecular Structure Analysis

The chemical formula of Benzenesulfonic acid is C6H6O3S . The InChI representation of the molecule is InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H, (H,7,8,9) .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .


Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid . It has a molar mass of 158.17 g·mol −1 , a density of 1.32 g/cm 3 at 47 °C , and a melting point of 44 °C (hydrate) and 51 °C (anhydrous) . It has a boiling point of 190 °C and a flash point greater than 113 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .

Scientific Research Applications

  • Field : Organic Chemistry

    Application : Benzenesulfonic acid is used as an oxidizing agent in the synthesis of Fe (III) benzenesulfonate .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful synthesis of Fe (III) benzenesulfonate .

  • Field : Industrial Chemistry

    Application : Benzenesulfonic acid is used as a catalyst during the vapor-phase nitration of benzene .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful nitration of benzene .

  • Field : Materials Science

    Application : Sodium benzenesulfonate has been used in Raman spectroscopic determination of molecular structural features in sulfonated polystyrene resins .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful determination of molecular structural features in sulfonated polystyrene resins .

  • Field : Organic Chemistry

    Application : Benzenesulfonic acid is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts, usually sodium .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful production of phenol .

  • Field : Industrial Chemistry

    Application : Benzenesulfonic acid is used in the synthesis of organic salts .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful synthesis of organic salts .

  • Field : Materials Science

    Application : Sodium benzenesulfonate has been used as electrolyte in formation of polypyrrole coatings with varying surface morphology on stainless steel .

    Method : The specific methods and procedures would depend on the exact nature of the experiment being conducted.

    Results : The outcome of this application is the successful formation of polypyrrole coatings with varying surface morphology on stainless steel .

Safety And Hazards

Benzenesulfonic acid is corrosive . It poses hazards such as skin and eye irritation, and respiratory system damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;3-(3-sulfonatophenyl)sulfonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O8S3.2Na/c13-21(14,9-3-1-5-11(7-9)22(15,16)17)10-4-2-6-12(8-10)23(18,19)20;;/h1-8H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPLREGDBGPRSC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Na2O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889736
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt

CAS RN

39616-93-8
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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